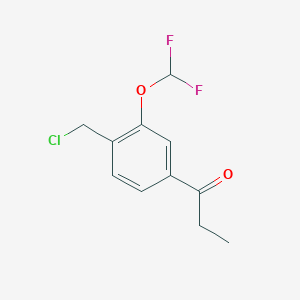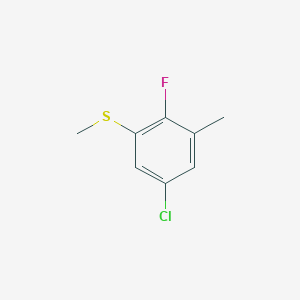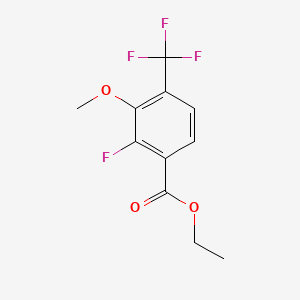
Ethyl 2-fluoro-3-methoxy-4-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-fluoro-3-methoxy-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H10F4O3 It is a derivative of benzoic acid, featuring a trifluoromethyl group, a methoxy group, and a fluoro substituent on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-fluoro-3-methoxy-4-(trifluoromethyl)benzoate typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-fluoro-3-methoxybenzoic acid.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-fluoro-3-methoxy-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluoro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives like 2-azido-3-methoxy-4-(trifluoromethyl)benzoate.
Oxidation: Formation of 2-fluoro-3-methoxy-4-(trifluoromethyl)benzaldehyde.
Reduction: Formation of 2-fluoro-3-methoxy-4-(trifluoromethyl)benzyl alcohol.
Applications De Recherche Scientifique
Ethyl 2-fluoro-3-methoxy-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of Ethyl 2-fluoro-3-methoxy-4-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the fluoro and methoxy groups can influence the compound’s binding affinity and selectivity for specific targets.
Comparaison Avec Des Composés Similaires
Ethyl 2-fluoro-3-methoxy-4-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:
Ethyl 2-fluoro-4-methoxy-3-(trifluoromethyl)benzoate: Differing in the position of the methoxy group, which can affect its chemical reactivity and biological activity.
Ethyl 2-fluoro-3-methoxybenzoate: Lacking the trifluoromethyl group, which may result in different physicochemical properties and applications.
Ethyl 4-(trifluoromethyl)benzoate:
This compound stands out due to the presence of both the trifluoromethyl and fluoro substituents, which impart unique properties that can be leveraged in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H10F4O3 |
|---|---|
Poids moléculaire |
266.19 g/mol |
Nom IUPAC |
ethyl 2-fluoro-3-methoxy-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H10F4O3/c1-3-18-10(16)6-4-5-7(11(13,14)15)9(17-2)8(6)12/h4-5H,3H2,1-2H3 |
Clé InChI |
OLKJZQQODFFERD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C(C=C1)C(F)(F)F)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


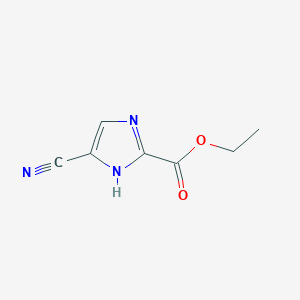
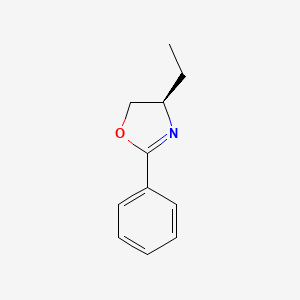
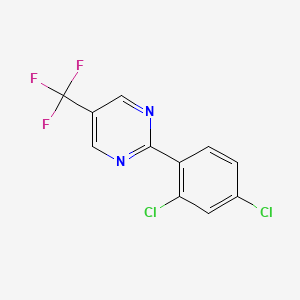
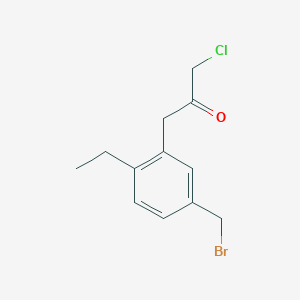
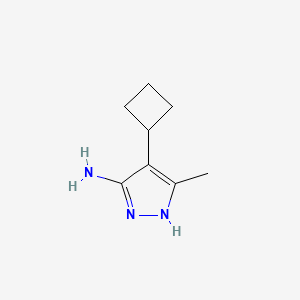


![Spiro[3.5]nonane-7-carbaldehyde](/img/structure/B14035435.png)


